Fasudil-Dimer

Übersicht

Beschreibung

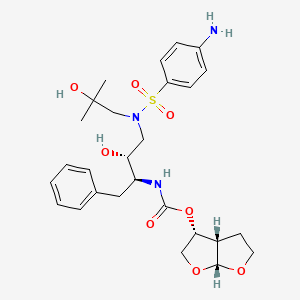

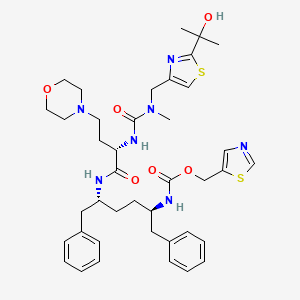

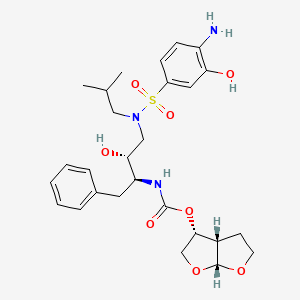

A dimer impurity of Fasudil. Fasudil is Ccyclic nucleotide-dependent protein kinase inhibitor and Rho-associated kinase inhibitor.

Wissenschaftliche Forschungsanwendungen

Behandlung von Subarachnoidalblutungen

Die intravenöse (IV) Formulierung des Rho-Kinase (ROCK)-Inhibitors Fasudil ist seit 1995 zur Behandlung von Subarachnoidalblutungen zugelassen {svg_1}.

Potenzielle Behandlung neurodegenerativer Erkrankungen

Fasudil hat vielversprechende präklinische Ergebnisse für verschiedene chronische Erkrankungen gezeigt, darunter neurodegenerative Erkrankungen wie Amyotrophe Lateralsklerose, Parkinson-Krankheit und Demenz {svg_2}.

Orale Anwendung von Fasudil

Eine Studie wurde durchgeführt, um die absolute Bioverfügbarkeit der oralen im Vergleich zur IV-Anwendung der zugelassenen Formulierung von Fasudil (ERIL®) zu beurteilen und die Sicherheit und Verträglichkeit der oralen Anwendung von Fasudil zu bewerten {svg_3}.

Behandlung von Glaukom

Fasudilhydrochlorid, ein selektiver ROCK-Inhibitor, hat vielversprechende Ergebnisse in der Glaukombehandlung gezeigt. Es wirkt, indem es den ROCK-Signalweg hemmt, der eine entscheidende Rolle bei der Regulierung des Trabekelwerks und des Kanals von Schlemm’s Kammerwasserabfluss spielt {svg_4}.

Entwicklung eines Nanopartikel-basierten Abgabesystems

Eine Studie zielte darauf ab, den okulären Absorptionsweg von Fasudilhydrochlorid zu untersuchen und anschließend ein Nanopartikel-basiertes Abgabesystem für eine verbesserte Hornhautabsorption zu entwickeln {svg_5}.

Forschung zur Alzheimer-Krankheit

Fasudil wurde in der Forschung im Zusammenhang mit der Alzheimer-Krankheit eingesetzt. Eine Transkriptomanalyse wurde an mit Fasudil behandelten APPswe/PSEN1dE9-Mäusen durchgeführt {svg_6}.

Wirkmechanismus

Target of Action

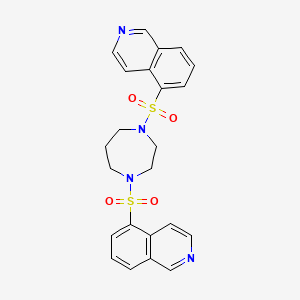

Fasudil Dimer primarily targets Rho-associated protein kinases (ROCKs), which are enzymes that play a crucial role in mediating vasoconstriction and vascular remodeling . It also targets cAMP-dependent protein kinase inhibitor alpha and cAMP-dependent protein kinase catalytic subunit alpha .

Mode of Action

Fasudil Dimer acts as a selective inhibitor of ROCKs . By inhibiting these kinases, it decreases myosin light chain (MLC) phosphatase activity, thus enhancing vascular smooth muscle contraction . This results in vasodilation and a decrease in pulmonary vascular pressure .

Biochemical Pathways

Fasudil Dimer affects several biochemical pathways. It inhibits inflammatory responses, elevates neurotrophic factors, and induces WNT/β-catenin and PI3K/Akt/mTOR signaling pathways . It also maintains iron homeostasis and inhibits the c-Jun N-terminal kinase (JNK) pathway .

Pharmacokinetics

The pharmacokinetics of Fasudil Dimer have been studied in rat plasma . The compound shows good bioavailability and is well-tolerated.

Result of Action

Fasudil Dimer has several molecular and cellular effects. It enhances barrier properties in a concentration-dependent manner, as measured by an increased transendothelial electrical resistance (TEER) and decreased permeability . It also increases the expression of the tight junction protein claudin-5 . Furthermore, it has been shown to protect against myocardial ischemia/reperfusion (I/R) injury by improving coronary vasodilation, inhibiting apoptosis and oxidative stress, relieving inflammation, and reducing endoplasmic reticulum stress and metabolism .

Action Environment

The action of Fasudil Dimer can be influenced by various environmental factors. For instance, it has been shown to exert a cardioprotective function in animal models of myocardial I/R injury . .

Biochemische Analyse

Biochemical Properties

Fasudil Dimer interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It is a potent RhoA/Rho kinase (ROCK) inhibitor . ROCK is an enzyme that plays a crucial role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension . By inhibiting ROCK, Fasudil Dimer can influence these biochemical reactions .

Cellular Effects

Fasudil Dimer has been shown to have significant effects on various types of cells and cellular processes. For instance, it has demonstrated neuroprotective effects against toxin-induced cell death in vitro and in vivo . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Fasudil Dimer involves its interaction with biomolecules and its impact on gene expression. As a ROCK inhibitor, Fasudil Dimer exerts its effects at the molecular level by inhibiting the activity of the ROCK enzyme . This inhibition can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fasudil Dimer can change over time. For example, it has been shown to protect against RSL3-induced cell death in a concentration-dependent manner

Dosage Effects in Animal Models

The effects of Fasudil Dimer can vary with different dosages in animal models. For instance, it has been shown to have neuroprotective effects against toxin-induced cell death in both in vitro and in vivo studies

Metabolic Pathways

Fasudil Dimer is involved in several metabolic pathways. As a ROCK inhibitor, it plays a role in the Rho/ROCK signaling pathway, which is involved in various cellular processes, including cell contraction, motility, proliferation, and apoptosis .

Eigenschaften

IUPAC Name |

5-[(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4S2/c28-32(29,22-6-1-4-18-16-24-10-8-20(18)22)26-12-3-13-27(15-14-26)33(30,31)23-7-2-5-19-17-25-11-9-21(19)23/h1-2,4-11,16-17H,3,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVDKPYTPWVEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)S(=O)(=O)C4=CC=CC5=C4C=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716732 | |

| Record name | 5,5'-(1,4-Diazepane-1,4-diyldisulfonyl)diisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337967-93-7 | |

| Record name | 5,5'-(1,4-Diazepane-1,4-diyldisulfonyl)diisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical technique was employed to study L–F 001 in this research and why is it relevant?

A1: The researchers utilized a highly sensitive and specific technique called Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) to quantify L–F 001 in rat plasma []. This method is particularly valuable for pharmacokinetic studies as it allows for the accurate measurement of drug concentrations in biological samples, even at very low levels. By analyzing plasma samples collected over time, the researchers could determine key pharmacokinetic parameters of L–F 001, such as absorption, distribution, metabolism, and excretion, providing insights into its behavior within the body.

Q2: What were the key findings of the pharmacokinetic study of L–F 001 in rats?

A2: The study successfully demonstrated the applicability of the developed LC-MS/MS method for monitoring the pharmacokinetic profile of L–F 001 after oral administration in rats []. While the specific pharmacokinetic parameters weren't detailed in the abstract, the successful application of the method suggests that researchers were able to obtain crucial data regarding the absorption, distribution, metabolism, and excretion of L–F 001 in a living organism. This information is crucial for understanding the drug's potential therapeutic window and guiding further research and development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B600880.png)

![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)